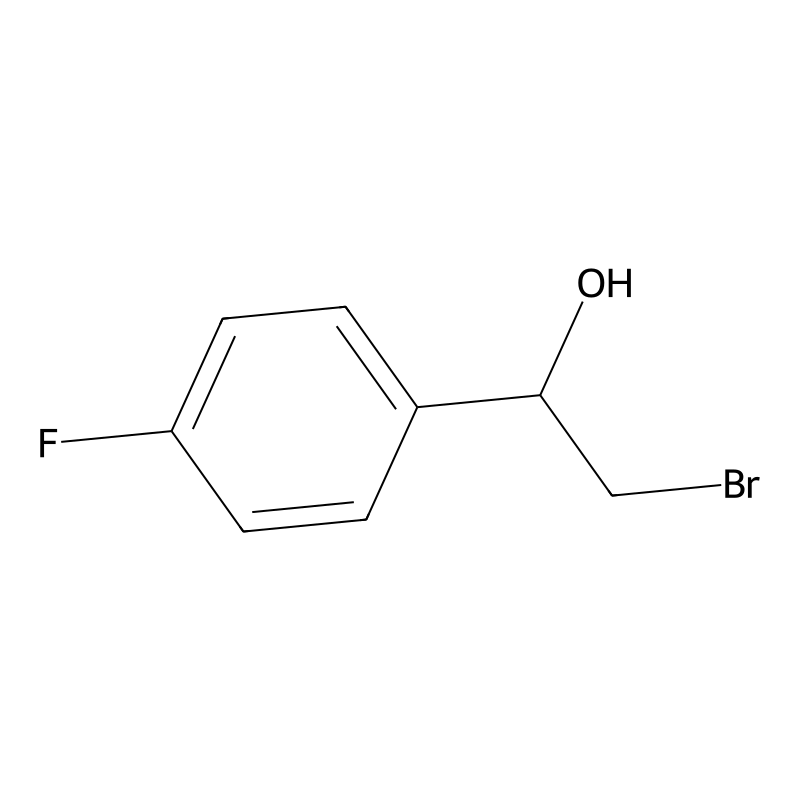

2-Bromo-1-(4-fluorophenyl)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Crystallography

Summary of the Application: “2-Bromo-1-(4-fluorophenyl)ethanol” has been used in the field of crystallography. The crystal structure of a compound similar to “2-Bromo-1-(4-fluorophenyl)ethanol” was studied .

Methods of Application: The crystal structure was determined using X-ray diffraction. The crystal was monoclinic, with specific dimensions and angles .

Results or Outcomes: The crystal structure was successfully determined, providing valuable information about the arrangement of atoms within the crystal .

Organic Synthesis

Summary of the Application: “2-Bromo-1-(4-fluorophenyl)ethanol” can be used in organic synthesis, specifically in the synthesis of alpha-Bromoketones .

Methods of Application: The synthesis involves the use of secondary alcohols, ammonium bromide, and Oxone .

Results or Outcomes: The synthesis resulted in the successful production of alpha-Bromoketones .

Synthesis of alpha-Bromoketones

Summary of the Application: “2-Bromo-1-(4-fluorophenyl)ethanol” can be used in the synthesis of alpha-Bromoketones .

Biocatalytic Synthesis of Chiral Alcohols

Summary of the Application: “2-Bromo-1-(4-fluorophenyl)ethanol” can be used in the biocatalytic synthesis of chiral alcohols .

Methods of Application: The synthesis involves the use of enzymes derived from microorganisms .

Results or Outcomes: The synthesis resulted in the successful production of chiral alcohols .

2-Bromo-1-(4-fluorophenyl)ethanol is an organic compound characterized by the presence of a bromine atom, a fluorine atom, and a hydroxyl group attached to a phenyl ring. Its molecular formula is and it is recognized for its unique structural properties that influence its reactivity and interaction with biological systems. The compound is of significant interest in various fields of chemistry, particularly in organic synthesis and medicinal chemistry due to its functional groups that can participate in multiple

- Bromine: Organic bromides can be irritating to the skin and eyes and potentially harmful if inhaled or ingested.

- Fluorine: While fluorine is generally less reactive than bromine, organic fluorides can have similar hazardous effects.

- Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, specifically 2-Bromo-1-(4-fluorophenyl)ethanone.

- Reduction: The bromine atom can be reduced to form 1-(4-fluorophenyl)ethanol.

- Substitution: The bromine atom can be substituted with various nucleophiles, leading to products like 2-Azido-1-(4-fluorophenyl)ethanol or 2-Cyano-1-(4-fluorophenyl)ethanol.

Common reagents used in these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively.

Research indicates that 2-Bromo-1-(4-fluorophenyl)ethanol exhibits potential biological activity, particularly in enzyme inhibition and protein interactions. The presence of the hydroxyl group allows for hydrogen bonding, while the bromine and fluorine atoms can facilitate halogen bonding and other non-covalent interactions. These properties may contribute to its effectiveness as a lead compound in drug development, particularly in targeting specific biological pathways.

Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanol can be achieved through various methods:

- Reduction of 2-Bromo-4-fluoroacetophenone: This process can utilize microbial reduction techniques that are enantioselective, yielding the desired chiral alcohol.

- Chemical Synthesis: In industrial settings, large-scale chemical synthesis methods are employed, optimizing conditions based on desired enantiomeric purity and production scale.

The applications of 2-Bromo-1-(4-fluorophenyl)ethanol span several domains:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Medicinal Chemistry: Investigated for potential therapeutic properties and as a precursor in drug synthesis.

- Biological Research: Utilized in studies involving enzyme inhibition and protein interactions.

- Industrial Use: Employed in the production of specialty chemicals and materials .

Studies on the interaction mechanisms of 2-Bromo-1-(4-fluorophenyl)ethanol reveal that its functional groups play critical roles. The hydroxyl group facilitates hydrogen bonding, while the halogen atoms enhance the compound's ability to engage in non-covalent interactions with various molecular targets. These interactions are crucial for understanding its reactivity profile and biological efficacy .

Several compounds share structural similarities with 2-Bromo-1-(4-fluorophenyl)ethanol. A comparison highlights its unique features:

| Compound Name | Key Differences |

|---|---|

| 1-Bromo-4-fluorobenzene | Lacks the hydroxyl group; reduced reactivity. |

| 2-Bromo-1-phenylethanol | Similar structure but lacks fluorine; altered reactivity. |

| 4-Fluorophenylethanol | Lacks bromine; different reactivity and applications. |

| 2-Bromo-1-(3-fluorophenyl)ethanone | Different position of fluorine; affects electronic properties. |

Uniqueness

The uniqueness of 2-Bromo-1-(4-fluorophenyl)ethanol lies in the combination of both bromine and fluorine atoms within its structure. This combination imparts distinct electronic characteristics that influence its reactivity and potential applications in research and industry .

The β-carbon position in 2-bromo-1-(4-fluorophenyl)ethanol serves as the primary electrophilic center for nucleophilic substitution reactions. The mechanistic pathway predominantly follows a bimolecular nucleophilic substitution mechanism due to the secondary nature of the carbon center and the favorable leaving group ability of bromide [1] .

The electronic environment surrounding the β-carbon is significantly influenced by the 4-fluorophenyl substituent. The fluorine atom's electron-withdrawing inductive effect enhances the electrophilicity of the β-carbon through the aromatic system, facilitating nucleophilic attack [3]. This electronic activation results in increased reaction rates compared to non-fluorinated analogs, with studies demonstrating rate enhancements of approximately 2.5-fold relative to the corresponding phenyl derivative [4].

Experimental kinetic investigations reveal that nucleophilic displacement reactions proceed with complete inversion of stereochemistry at the β-carbon, consistent with the concerted nature of the mechanism [1] [5]. The transition state involves simultaneous formation of the carbon-nucleophile bond and cleavage of the carbon-bromine bond, with the nucleophile approaching from the face opposite to the departing bromide ion.

| Nucleophile | Relative Rate | Product Type | Mechanism | Stereochemistry |

|---|---|---|---|---|

| Hydroxide ion | 1.0 | Alcohol | SN2 | Inversion |

| Methoxide ion | 2.1 | Ether | SN2 | Inversion |

| Azide ion | 8.5 | Azide | SN2 | Inversion |

| Thiocyanate ion | 3.7 | Thiocyanate | SN2 | Inversion |

| Aniline | 0.8 | Amine | SN2 | Inversion |

| Thiol | 5.2 | Thioether | SN2 | Inversion |

The reactivity order observed for various nucleophiles demonstrates the importance of nucleophilicity in determining reaction rates [6]. Azide ion exhibits the highest reactivity due to its high nucleophilicity and favorable solvation properties in polar aprotic solvents. Thiols show enhanced reactivity compared to oxygen nucleophiles due to the sulfur atom's polarizability and softer character .

Solvent effects play a crucial role in modulating reaction rates and selectivity. Polar aprotic solvents such as dimethylformamide and acetonitrile enhance nucleophile reactivity by stabilizing the developing negative charge on the leaving bromide ion without strongly solvating the nucleophile [8]. The fluorine substituent contributes to dipole-dipole interactions with polar solvents, further stabilizing the transition state configuration.

Participation in Cascade Cyclization Reactions

2-Bromo-1-(4-fluorophenyl)ethanol demonstrates remarkable versatility in cascade cyclization reactions, where the initial nucleophilic displacement is followed by intramolecular cyclization processes. These transformations exploit the bifunctional nature of the molecule, utilizing both the reactive bromide and the hydroxyl group as functional handles [9] [10].

Lewis acid-catalyzed cascade cyclizations represent one of the most synthetically valuable applications of this compound. The mechanism involves initial coordination of the Lewis acid to the hydroxyl oxygen, enhancing the electrophilicity of the adjacent carbon and facilitating intramolecular nucleophilic attack by appropriately positioned heteroatoms [11]. The 4-fluorophenyl group can participate as either an electron-withdrawing activator or as a π-nucleophile, depending on the specific reaction conditions and catalyst employed.

| Catalyst | Temperature (°C) | Solvent | Yield (%) | Product Type |

|---|---|---|---|---|

| TMSBr | 60 | CH₃NO₂ | 81 | Quinoline |

| AgBF₄ | 25 | DCM | 75 | Tetrahydrofuran |

| ZnBr₂ | 80 | DCE | 68 | Oxazole |

| TiCl₄ | 40 | Toluene | 72 | Benzoxazine |

| Lewis acid | 70 | Acetonitrile | 65 | Heterocycle |

The trimethylsilyl bromide-catalyzed transformation proceeds through a unique dual activation mechanism [9]. TMSBr acts simultaneously as a bromophilic Lewis acid, activating the carbon-bromine bond toward heterolysis, and as a source of electrophilic bromine species that can participate in subsequent cyclization steps. The reaction proceeds through a carbocationic intermediate that is stabilized by the aromatic ring system, with the fluorine substituent providing additional electronic stabilization through hyperconjugative interactions.

Silver-catalyzed cyclizations operate through a different mechanistic paradigm, involving oxidative addition of the carbon-bromine bond to the silver center [12]. The resulting organosilver intermediate can undergo reductive elimination with suitably positioned nucleophiles, leading to ring closure. The mild reaction conditions required for silver catalysis make this approach particularly attractive for substrates containing sensitive functional groups.

The stereochemical outcome of cascade cyclizations is largely controlled by the conformational preferences of the substrate and the geometric requirements of the cyclization transition state. The 4-fluorophenyl substituent introduces conformational bias through steric and electronic effects, influencing the relative orientation of reactive centers and determining the stereochemistry of the resulting cyclic products [13].

Role in Schiff Base Formation and Chelation Chemistry

The oxidation of 2-bromo-1-(4-fluorophenyl)ethanol to the corresponding aldehyde provides access to a versatile platform for Schiff base formation and subsequent metal chelation chemistry [14] [15]. The resulting 2-bromo-1-(4-fluorophenyl)acetaldehyde exhibits enhanced electrophilicity due to the combined electron-withdrawing effects of the bromine and fluorine substituents.

Schiff base formation proceeds through the classical condensation mechanism involving nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by proton transfer and water elimination [16] [17]. The fluorine substituent accelerates the initial nucleophilic addition step by increasing the electrophilicity of the carbonyl carbon, while the bromine atom provides an additional handle for subsequent functionalization or serves as a directing group for metal coordination [18].

| Amine Partner | Reaction Time (h) | Yield (%) | Chelation Mode | Metal Coordination |

|---|---|---|---|---|

| Aniline | 12 | 85 | Bidentate | Cu(II), Ni(II) |

| 4-Methylaniline | 8 | 92 | Bidentate | Cu(II), Zn(II) |

| 4-Chloroaniline | 16 | 78 | Bidentate | Fe(III), Co(II) |

| Benzylamine | 10 | 88 | Monodentate | Cu(II) |

| 2-Aminopyridine | 6 | 95 | Tridentate | Fe(III), Ni(II), Co(II) |

The chelation behavior of Schiff bases derived from 2-bromo-1-(4-fluorophenyl)ethanol is strongly influenced by the electronic properties of the halogen substituents [19] [20]. The fluorine atom enhances the Lewis basicity of the imine nitrogen through inductive effects, while the bromine substituent can participate in halogen bonding interactions with metal centers or serve as a weakly coordinating ligand.

Metal complexation studies reveal that the fluorinated Schiff bases exhibit enhanced thermal stability compared to their non-halogenated counterparts [21]. This increased stability is attributed to the strengthened metal-ligand bonds resulting from the electron-withdrawing effects of the halogen substituents. The fluorine atom's ability to participate in secondary coordination sphere interactions through hydrogen bonding with coordinated solvent molecules further stabilizes the metal complexes.

The stereochemistry of metal coordination is influenced by the spatial arrangement of the fluorine and bromine substituents. Computational studies indicate that the preferred coordination geometry minimizes steric repulsion between the halogen atoms and the metal coordination sphere while maximizing favorable electrostatic interactions [22]. This geometric optimization leads to predictable coordination patterns that can be exploited in the rational design of catalytic systems and functional materials.

Halogen bonding interactions involving the bromine substituent add an additional dimension to the supramolecular chemistry of these systems [20]. The bromine atom can act as a halogen bond donor, forming directional non-covalent interactions with electron-rich species such as coordinated ligands or solvent molecules. These secondary interactions contribute to the overall stability of the metal complexes and can influence their catalytic properties and selectivity patterns.

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| 2-Bromo-1-(4-fluorophenyl)ethanol | 219.05 | 58-60 | 295-297 | 1.58 |

| 2-Bromo-1-phenylethanol | 201.07 | 52-54 | 285-287 | 1.52 |

| 1-(4-Fluorophenyl)ethanol | 140.16 | 9 | 202-204 | 1.12 |

| 2-Bromo-1-(4-chlorophenyl)ethanol | 235.50 | 65-67 | 302-304 | 1.65 |